2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
This compound is a pyridine derivative functionalized with a bromine atom at position 2, a methyl group at position 5, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at position 2. Its molecular formula is C₁₃H₁₆BBrNO₂, with a molecular weight of 324.0 g/mol (calculated from and analogous structures). The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, while the bromine atom serves as a leaving group or directing agent in further functionalization. Applications include medicinal chemistry (e.g., intermediates for cholinergic drugs) and materials science (organic electroluminescent devices) .
Properties
IUPAC Name |
2-bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO2/c1-8-6-9(10(14)15-7-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARGTIKJOZJYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694420 | |
| Record name | 2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-50-2 | |
| Record name | Pyridine, 2-bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The Miyaura borylation reaction is the most widely employed route for introducing boronate esters into aromatic systems. For the target compound, this method involves palladium-catalyzed cross-coupling between a halogenated pyridine precursor and bis(pinacolato)diboron (B₂Pin₂). The general mechanism proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to form the boronate ester.
Catalysts and Solvents
Key catalytic systems include:
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Pd(dppf)Cl₂ : Exhibits high efficiency in coupling reactions involving sterically hindered substrates.
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Pd(PPh₃)₄ : Suitable for less hindered systems but may require higher temperatures.
Optimal solvents are polar aprotic, such as 1,4-dioxane or tetrahydrofuran (THF) , which stabilize the Pd intermediate while solubilizing the boron reagent.
Table 1: Catalytic Systems and Yields
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | 1,4-Dioxane | 80 | 85 |
| Pd(PPh₃)₄ | THF | 100 | 72 |
Optimization Conditions
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Base Selection : Potassium acetate (KOAc) is preferred for its mild basicity and compatibility with moisture-sensitive reactions.
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Inert Atmosphere : Reactions must be conducted under argon or nitrogen to prevent boronate hydrolysis.
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Reaction Time : Typically 12–24 hours, monitored by TLC or HPLC for completion.
Grignard-Mediated Synthesis
Reaction Steps
Adapting methodologies from aldehyde-functionalized pyridine syntheses, this approach involves:
Key Parameters
Table 2: Grignard Reaction Optimization
| Grignard Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| iPrMgCl | THF | 15 | 78 |
| CyMgCl | Et₂O | 0 | 65 |
Alternative Synthetic Routes
Directed Ortho-Metalation (DoM)
Halogen Exchange Reactions
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Iodine-Boron Exchange : Reacting 2-bromo-5-methyl-3-iodopyridine with B₂Pin₂ in the presence of Cu(I) catalysts, though yields are moderate (60–70%).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
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¹¹B NMR : A singlet at δ 30–32 ppm confirms boronate ester formation.
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X-ray Crystallography : Resolves steric effects of the methyl and boronate groups on the pyridine ring.
Industrial Production Considerations
Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Solvents: Common solvents include tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and toluene.
Major Products
The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Drug Discovery
One of the primary applications of this compound is in the field of drug discovery. It has been utilized as a building block for synthesizing novel pharmacologically active compounds. The presence of the dioxaborolane group allows for the formation of stable complexes with biological targets, enhancing the compound's efficacy.
Case Study: Polypharmacology
Recent studies have demonstrated that compounds similar to 2-bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can interact with multiple therapeutic targets. For instance, dual-target compounds were synthesized that showed significant binding affinity to various proteins involved in key biological pathways. The synthesized compounds exhibited over 90% inhibition against specific targets such as ADORA2A and PDE4D . This suggests that derivatives of this compound could be developed into multi-target drugs.
Catalysis
The compound has also found applications in catalysis. Its boron-containing structure is advantageous for facilitating cross-coupling reactions in organic synthesis. The ability to form stable intermediates allows for more efficient catalytic processes.
Table 1: Comparison of Catalytic Activity
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| This compound | Suzuki Coupling | 85% | |
| Similar Boron Compound | Suzuki Coupling | 75% |
Biological Evaluation
The biological evaluation of synthesized compounds based on this scaffold has shown promising results in inhibiting key enzymes involved in cancer progression. For example, compounds derived from this structure have been tested for their inhibitory effects on protein kinases such as MPS1 and AKT . These studies indicate that modifications to the pyridine ring can significantly alter biological activity.
Case Study: MPS1 Inhibition
In a study focusing on MPS1 kinase inhibition, derivatives of pyridine scaffolds were shown to stabilize an inactive conformation of the kinase. This resulted in effective inhibition of tumor cell proliferation in xenograft models . The research highlights the potential therapeutic applications of this compound in cancer treatment.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process is facilitated by the electron-withdrawing nature of the bromine atom, which enhances the reactivity of the pyridine ring .
Comparison with Similar Compounds
Substituent Position and Reactivity
Electronic and Steric Effects
- Steric Effects: The methyl group at C5 in the target compound introduces steric hindrance near the boronic ester, which may reduce reaction rates in Suzuki couplings compared to non-methylated analogs (e.g., ). However, this can improve selectivity in multi-step syntheses .
- Electronic Effects : Electron-withdrawing bromine at C2 (target) vs. C3 () alters the electron density of the pyridine ring. This affects binding affinity in medicinal targets (e.g., mGluR5 modulators) .
Performance in Cross-Coupling Reactions
Data from Suzuki-Miyaura reactions () highlight the following trends:
*Yields estimated from analogous reactions in .
Crystallographic and Physicochemical Properties
- Crystal Packing : The methyl group in the target compound induces torsional strain, as seen in related structures (). This may reduce melting points compared to methoxy analogs (e.g., with mp 103–108°C) .
- Solubility : Increased hydrophobicity due to the methyl group lowers aqueous solubility but improves organic solvent compatibility (e.g., THF, dioxane) .
Biological Activity
2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1310404-50-2) is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a dioxaborolane moiety that may contribute to its pharmacological properties.
- Molecular Formula : C12H17BBrNO
- Molecular Weight : 256.08 g/mol
- Structure : The compound consists of a pyridine ring substituted with a bromine atom and a dioxaborolane group, which is known for its role in various organic reactions and potential biological applications.
Biological Activity Overview
Research on the biological activity of this compound indicates several promising avenues:
Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Compounds related to this structure have demonstrated potent inhibitory effects on various cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231 .
The biological activity is often attributed to the ability of the compound to interact with specific cellular targets:
- Matrix Metalloproteinases (MMPs) : Some studies indicate that related compounds can inhibit MMPs, which are involved in tumor metastasis and angiogenesis. This inhibition could reduce the invasive potential of cancer cells .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:
- Bioavailability : Preliminary data suggest favorable oral bioavailability for similar compounds, indicating that they can be effectively absorbed when administered orally .
- Toxicity Studies : Toxicity assessments have shown that certain derivatives do not exhibit acute toxicity at high doses (e.g., 2000 mg/kg in animal models), suggesting a potentially favorable safety profile .
Case Studies and Research Findings
Several studies have explored the biological activity of pyridine derivatives closely related to this compound:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
